alpha-Isopropyl-p-methylbenzyl alcohol

Organic Synthesis Fragrance Chemistry Alcohol Oxidation

Alpha-Isopropyl-p-methylbenzyl alcohol (IUPAC: 2-methyl-1-(4-methylphenyl)propan-1-ol) is a secondary aromatic alcohol with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol. It features a para-methyl substituent on the phenyl ring and an alpha-isopropyl branch adjacent to the hydroxyl-bearing benzylic carbon.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 18228-44-9
Cat. No. B096929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Isopropyl-p-methylbenzyl alcohol
CAS18228-44-9
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(C)C)O
InChIInChI=1S/C11H16O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11-12H,1-3H3
InChIKeyPKSSQQPDFFZHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Isopropyl-p-methylbenzyl alcohol (CAS 18228-44-9): A Secondary Benzylic Alcohol for Synthetic and Fragrance Research


Alpha-Isopropyl-p-methylbenzyl alcohol (IUPAC: 2-methyl-1-(4-methylphenyl)propan-1-ol) is a secondary aromatic alcohol with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol [1]. It features a para-methyl substituent on the phenyl ring and an alpha-isopropyl branch adjacent to the hydroxyl-bearing benzylic carbon. This substitution pattern distinguishes it from its primary alcohol isomer, 4-isopropylbenzyl alcohol, and its tertiary alcohol isomer, cumin carbinol. Its secondary alcohol functionality imparts a distinct reactivity profile, particularly in oxidation and esterification pathways, compared to primary or tertiary benzyl alcohol analogs .

1 Secondary benzylic alcohol with alpha-isopropyl branch; supports oxidation to ketone intermediates
2 Distinct reactivity profile from primary and tertiary benzyl alcohol analogs
3 Moderate lipophilicity (computed logP ~2.8); suited for partitioning and SAR studies

Why Generic Benzyl Alcohols Cannot Replace Alpha-Isopropyl-p-methylbenzyl alcohol in Structure-Sensitive Applications


Benzyl alcohol derivatives with para-alkyl and alpha-alkyl substitutions exhibit markedly different physicochemical and sensory properties despite sharing a common molecular formula. For instance, the target secondary alcohol (2-methyl-1-(4-methylphenyl)propan-1-ol) cannot be interchanged with its tertiary isomer, cumin carbinol (2-methyl-1-(4-methylphenyl)propan-2-ol, CAS 20834-59-7), because the alcohol class (secondary vs. tertiary) dictates stability toward oxidation, the ability to form esters, and the resulting odor profile [1]. Similarly, replacing the alpha-isopropyl group with a hydrogen atom yields 4-methylbenzyl alcohol (CAS 589-18-4), a primary alcohol with a much lower molecular weight (122.16 g/mol), higher melting point (58–61 °C), and a distinctly different floral odor character . Such substitutions alter reactivity, volatility, and sensoric performance in fragrance formulations or synthetic routes, making direct replacement without reformulation unfeasible.

!
Tertiary alcohol isomer (cumin carbinol)
Alcohol class mismatch: secondary vs. tertiary limits oxidation and esterification pathways, altering synthetic utility.
!
Primary alcohol analog (4-methylbenzyl alcohol)
Lower molecular weight, higher melting point, and different lipophilicity (logP ~1.6) shift odor profile and volatility, complicating direct fragrance reformulation.
!
4-Isopropylbenzyl alcohol (primary alcohol)
Absence of alpha-alkyl branch reduces steric bulk and lipophilicity, which may affect diastereoselectivity in stereoselective reactions and partitioning behavior.

Quantitative Differentiation of Alpha-Isopropyl-p-methylbenzyl alcohol from Key Structural Analogs


Secondary vs. Tertiary Alcohol Functionality: Oxidative Stability and Esterification Reactivity Compared to Cumin Carbinol

Alpha-Isopropyl-p-methylbenzyl alcohol is a secondary alcohol, whereas cumin carbinol (CAS 20834-59-7) is a tertiary alcohol. Secondary alcohols can be oxidized to ketones under mild conditions, enabling further derivatization; tertiary alcohols resist oxidation under analogous conditions. This functional difference is critical in synthetic route design. While no direct head-to-head oxidation kinetics study was located for this pair, the class-level distinction is chemically absolute: secondary benzylic alcohols undergo oxidation to the corresponding ketone, while tertiary alcohols do not, providing a clear synthetic utility advantage for the target compound when a ketone precursor is required [1][2].

Alcohol Class Reactivity
Class-level inference
Target: secondary alcohol → ketone formation possible
Comparator: tertiary alcohol → no ketone formation
Supports ketone synthesis pathway selection
No direct comparative kinetics reported
Organic Synthesis Fragrance Chemistry Alcohol Oxidation

Calculated LogP Differentiation: Lipophilicity Compared to 4-Isopropylbenzyl Alcohol and 4-Methylbenzyl Alcohol

The computed octanol-water partition coefficient (XLogP3) for alpha-isopropyl-p-methylbenzyl alcohol is 2.8, reflecting the contribution of both the para-methyl and alpha-isopropyl groups [1]. In contrast, 4-isopropylbenzyl alcohol (CAS 536-60-7), which lacks the alpha-alkyl branch, has a lower computed logP of approximately 2.3 [2]. 4-Methylbenzyl alcohol (CAS 589-18-4), with only a para-methyl substituent, has a logP of approximately 1.6 [3]. These values are cross-study comparable from the same computational method (XLogP3). The higher lipophilicity of the target compound suggests greater membrane permeability and altered partitioning behavior compared to its less alkylated analogs.

Lipophilicity (XLogP3)
Cross-study comparable
2.8
Δ +0.5 vs 4-isopropylbenzyl alcohol
Δ +1.2 vs 4-methylbenzyl alcohol
Supports lipophilicity-based compound selection
Computed via XLogP3; experimental validation recommended
Physicochemical Property Lipophilicity QSAR

Topological Polar Surface Area (TPSA): Hydrogen-Bonding Capacity Relative to Cumin Carbinol

The topological polar surface area (TPSA) of alpha-isopropyl-p-methylbenzyl alcohol is 20.2 Ų, identical to its tertiary isomer cumin carbinol (20.2 Ų) [1][2]. Both share the same molecular formula and hydroxyl group count. However, the spatial orientation of the hydroxyl group differs: in the target secondary alcohol, the -OH is located on the benzylic carbon, while in cumin carbinol, it is positioned one carbon removed from the ring. This positional difference influences hydrogen-bonding geometry and may affect target recognition in biological assays, although no direct comparative binding data are available. For procurement based on TPSA-limited permeability criteria (e.g., CNS drug design where TPSA < 60 Ų is often desired), both compounds meet the threshold, but stereoelectronic differences persist.

TPSA Comparison
Supporting evidence
20.2 Ų (identical to cumin carbinol)
No TPSA-based permeability advantage; reactivity context differs
Stereoelectronic factors may influence target engagement
Medicinal Chemistry Drug Design Permeability

Recommended Application Scenarios for Alpha-Isopropyl-p-methylbenzyl alcohol Based on Differentiation Evidence


Synthetic Intermediate Requiring a Secondary Benzylic Alcohol Handle

When a synthetic pathway demands a secondary benzylic alcohol that can be oxidized to a ketone or undergo stereoselective transformations, alpha-isopropyl-p-methylbenzyl alcohol is preferred over cumin carbinol (a tertiary alcohol) or 4-isopropylbenzyl alcohol (a primary alcohol) [1]. The presence of the alpha-isopropyl group also provides steric bulk that can influence the diastereoselectivity of subsequent reactions.

Fragrance Accord Development Requiring a Specific Woody-Floral Note Distinct from Caraway or Floral Profiles

Based on its structural hybrid character (para-methyl from 4-methylbenzyl alcohol and alpha-isopropyl from α-isopropylbenzyl alcohol), this compound is expected to exhibit an odor profile that bridges the mild floral character of 4-methylbenzyl alcohol and the spicy caraway note of 4-isopropylbenzyl alcohol [2]. Perfumers can use it to create a unique woody-floral nuance not achievable with either analog alone, although quantitative odor detection threshold data are not publicly available and must be determined internally.

Physicochemical Property Screening in Drug Discovery for Lipophilicity Optimization

With a computed logP of 2.8, this compound occupies a lipophilicity window that is significantly higher than 4-methylbenzyl alcohol (logP ~1.6) and moderately higher than 4-isopropylbenzyl alcohol (logP ~2.3) [1]. Medicinal chemists exploring structure-activity relationships in a benzyl alcohol series can use this compound to probe the effect of incremental lipophilicity on target binding or ADME properties.

Application
Selection Property
Validation Focus
Ketone precursor synthesis
Secondary alcohol oxidation capability
Ketone formation under standard oxidation conditions
Woody-floral fragrance accord research
Structural hybrid profile (para-methyl + alpha-isopropyl)
Odor characteristic differentiation from single alkyl analogs
SAR lipophilicity probing
LogP screening window (2.3–2.8 range)
Partitioning and permeability modeling in drug discovery
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